N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative characterized by a pyrazole core substituted with a methyl group at the 1-position and a sulfonamide moiety at the 4-position. The sulfonamide nitrogen is further functionalized with a 2-methoxy-2-(o-tolyl)ethyl chain, introducing both methoxy and ortho-methylphenyl (o-tolyl) groups.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-11-6-4-5-7-13(11)14(20-3)9-16-21(18,19)12-8-15-17(2)10-12/h4-8,10,14,16H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHHLJSRLHWXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNS(=O)(=O)C2=CN(N=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxy-Substituted Tolyl Group: The final step involves the alkylation of the sulfonamide with 2-methoxy-2-(o-tolyl)ethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
Biological Activities
The compound exhibits several noteworthy biological activities:
- Antibacterial and Antifungal Properties : N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the growth of certain bacteria and fungi. This activity is attributed to its ability to mimic natural substrates, disrupting essential biochemical processes within microbial cells .
- Anti-inflammatory Effects : Recent studies have indicated that pyrazole derivatives can serve as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation pathways. Compounds similar to this compound have demonstrated significant anti-inflammatory activity with low ulcerogenic liability compared to standard anti-inflammatory drugs .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of pyrazole derivatives, including this compound:
- Neuropharmacological Studies : Research indicates that similar pyrazoline derivatives exhibit antidepressant and anxiolytic activities by inhibiting monoamine oxidase-A (MAO-A), a key enzyme in neurotransmitter metabolism. These findings suggest that modifications in the pyrazole structure can lead to enhanced neuropharmacological effects .
- COX Inhibition Studies : In vitro assays have shown that compounds related to this compound possess potent COX-2 inhibitory activity with favorable selectivity indexes compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This makes them promising candidates for developing new anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Related Sulfonamide Compounds
Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its analogs (see –4):
Key Comparative Insights
Lipophilicity and Bioavailability
- The target compound’s o-tolyl group increases lipophilicity compared to the hydroxyethyl group in , likely enhancing membrane permeability but reducing aqueous solubility.
Electronic and Steric Effects
- The methoxy group in the target compound donates electron density, which may modulate sulfonamide acidity (pKa) and influence hydrogen-bonding interactions with biological targets.
Therapeutic Potential
Research Findings and Hypotheses
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
- Enzyme Inhibition : The sulfonamide group’s zinc-binding capability (common in carbonic anhydrase inhibitors) may be enhanced by the o-tolyl group’s hydrophobic interactions.
- Metabolic Stability: The methoxy group may reduce oxidative metabolism compared to ’s chlorophenoxy group, which is prone to dehalogenation .
- Synthonic Compatibility : The target compound’s flexible ethyl chain may allow better adaptation to binding pockets than rigid analogs like .
Biological Activity
N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic organic compound belonging to the sulfonamide class. Its unique structure, featuring a pyrazole ring and various functional groups, contributes to its notable biological activities. This article explores the compound's biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure
The molecular formula of this compound is C₁₅H₁₈N₂O₄S. The compound includes:
- Pyrazole Ring : A five-membered ring that contributes to its pharmacological properties.
- Sulfonamide Group : Known for its ability to inhibit enzyme activity.
- Methoxy and o-Tolyl Groups : These groups may enhance binding affinity and specificity for biological targets.
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. Key findings include:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : It effectively inhibited biofilm formation, which is crucial in combating resistant bacterial strains .
| Compound | MIC (μg/mL) | Biofilm Inhibition |
|---|---|---|
| 7b | 0.22 - 0.25 | Yes |
| Other Derivatives | Varies | Yes/No |
The mechanism of action of this compound involves:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting specific enzymes crucial for bacterial growth.
- Binding Affinity : The presence of methoxy and o-tolyl groups enhances binding to target enzymes, increasing potency .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Achieved through condensation reactions involving appropriate reagents.
- Introduction of the Sulfonamide Group : Reacting the pyrazole with chlorosulfonic acid.
- Substitution with Methoxy and o-Tolyl Groups : Final modifications to enhance biological activity .
Comparative Analysis
This compound can be compared with similar compounds to highlight differences in biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyrazole ring | Strong antimicrobial activity |
| N-(2-methoxy-2-(o-tolyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide | Imidazole ring | Moderate activity |
| N-(2-methoxy-2-(o-tolyl)ethyl)cyclobutanecarboxamide | Cyclobutane ring | Variable activity |
Case Studies and Research Findings
Several studies have documented the efficacy of pyrazole derivatives in various biological assays:
- A study reported that derivatives similar to this compound showed significant anti-inflammatory effects in animal models, indicating potential therapeutic applications .
- Another research highlighted the selective inhibition of carbonic anhydrase isoforms by related pyrazole compounds, suggesting a broader scope of biological activities beyond antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
